Amibegron hydrochloride Amibegron hydrochloride SR 58611A is a selective β3-adrenergic receptor agonist (β3-AR; EC50 = 3.5 nM in rat colon). Its activity cannot be blocked by the β1- and β2-AR antagonists CGP 20712A and ICI 118551, respectively. SR 58611A is minimally active against β1-ARs in rat uterus (EC50 = 499 nM) and inactive against β2-ARs in guinea pig trachea and atrium (EC50s = >10,000 and >30,000 nM, respectively). SR 58611A activates brown fat metabolism through activation of adenylyl cyclase activity and glycerol release in brown adipocytes (EC50s = 20 and 11 nM, respectively). It also reduces hypothermia produced by apomorphine and reserpine and potentiates toxicity produced by yohimbine in mice. SR 58611A (0.6 to 2 mg/kg/day) also reduces the number of escape failures in a learned helplessness model of antidepressant-like activity in rats without changes in locomotor activity typically seen with β2-AR agonists.
Selective β3-adrenergic receptor agonist. Displays both anxiolytic and antidepressant effects in rodent models. Orally active and brain penetrant.
Brand Name: Vulcanchem
CAS No.: 121524-09-2
VCID: VC0004795
InChI: InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1
SMILES: CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
Molecular Formula: C22H27Cl2NO4
Molecular Weight: 440.4 g/mol

Amibegron hydrochloride

CAS No.: 121524-09-2

Cat. No.: VC0004795

Molecular Formula: C22H27Cl2NO4

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

Amibegron hydrochloride - 121524-09-2

Specification

Description SR 58611A is a selective β3-adrenergic receptor agonist (β3-AR; EC50 = 3.5 nM in rat colon). Its activity cannot be blocked by the β1- and β2-AR antagonists CGP 20712A and ICI 118551, respectively. SR 58611A is minimally active against β1-ARs in rat uterus (EC50 = 499 nM) and inactive against β2-ARs in guinea pig trachea and atrium (EC50s = >10,000 and >30,000 nM, respectively). SR 58611A activates brown fat metabolism through activation of adenylyl cyclase activity and glycerol release in brown adipocytes (EC50s = 20 and 11 nM, respectively). It also reduces hypothermia produced by apomorphine and reserpine and potentiates toxicity produced by yohimbine in mice. SR 58611A (0.6 to 2 mg/kg/day) also reduces the number of escape failures in a learned helplessness model of antidepressant-like activity in rats without changes in locomotor activity typically seen with β2-AR agonists.
Selective β3-adrenergic receptor agonist. Displays both anxiolytic and antidepressant effects in rodent models. Orally active and brain penetrant.
CAS No. 121524-09-2
Molecular Formula C22H27Cl2NO4
Molecular Weight 440.4 g/mol
IUPAC Name ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride
Standard InChI InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1
Standard InChI Key NQIZCDQCNYCVAS-RQBPZYBGSA-N
Isomeric SMILES CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=CC=C3)Cl)O)C=C1.Cl
SMILES CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
Canonical SMILES CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
Appearance Assay:≥98%A crystalline solid

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